2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
説明
This compound features a 2,3-dihydropyridazin-3-one core substituted with a 6-methyl group and a piperidin-4-ylmethyl side chain. The piperidine nitrogen is further acylated with a 2-cyclopropylbenzoyl group, introducing a hydrophobic aromatic moiety.
特性
IUPAC Name |
2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-6-9-20(25)24(22-15)14-16-10-12-23(13-11-16)21(26)19-5-3-2-4-18(19)17-7-8-17/h2-6,9,16-17H,7-8,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCOATYQYQHMRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C4CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2176270-02-1) has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H25N5O2
- Molecular Weight : 403.5 g/mol
- Structure : The compound features a piperidine ring, a cyclopropylbenzoyl moiety, and a dihydropyridazinone structure that contribute to its biological properties.
Research indicates that compounds similar to 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one may exhibit activity through various mechanisms:
- Serotonin Receptor Modulation : Compounds with similar structures have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : Some derivatives have been identified as phosphodiesterase inhibitors (PDE4B and PDE10A), potentially enhancing intracellular cAMP levels and influencing neurochemical pathways related to depression and anxiety .
- Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Antidepressant Activity
A study evaluating derivatives of pyridazinone compounds demonstrated significant antidepressant-like effects in animal models, particularly in the forced swim test (FST). The tested compounds showed a reduction in immobility time, indicating potential efficacy in treating depression .
Anxiolytic Effects
In addition to antidepressant properties, some derivatives exhibited anxiolytic effects greater than those of standard anxiolytics like diazepam. This suggests a dual-action mechanism beneficial for treating both anxiety and depressive disorders .
Case Studies
- Study on Dihydropyridazinones : A series of experiments involving various dihydropyridazinone derivatives revealed that modifications to the piperidine ring significantly influenced their binding affinity to serotonin receptors and phosphodiesterase inhibition. The most potent derivatives were noted for their ability to modulate both serotoninergic and dopaminergic systems effectively.
- Animal Model Research : In vivo studies using rodent models demonstrated that administration of the compound led to significant behavioral changes consistent with reduced anxiety and improved mood states. These findings align with the hypothesis that modulation of serotonergic pathways contributes to these effects.
Data Summary
類似化合物との比較
Key Observations :
- Piperidine vs. Piperazine : The acylation of piperidine with 2-cyclopropylbenzoyl in the target compound introduces rigidity and hydrophobicity, contrasting with piperazine derivatives (e.g., 4-methylpiperazine in ), which enhance water solubility and basicity .
- Substituent Effects : The 2-cyclopropylbenzoyl group may improve metabolic stability compared to bulkier substituents like 1,3-benzodioxole or imidazopyridine, which could increase off-target interactions .
Thieno[3,2-d]pyrimidine Derivatives ()
A structurally distinct but functionally relevant compound, 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, shares similarities in heterocyclic substitution:
Key Observations :
- The thienopyrimidine core may confer greater aromaticity and planar geometry, favoring intercalation or π-π stacking in biological targets compared to the partially saturated dihydropyridazinone.
Impurity Standards ()
Pharmaceutical impurities such as 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one highlight the role of piperazine/piperidine linkers in drug design:
| Compound | Core | Substituents | Role |
|---|---|---|---|
| Target Compound | Dihydropyridazinone | Cyclopropylbenzoyl-piperidine | Likely active pharmaceutical ingredient |
| Impurity B (MM0421.02) | Triazolo[4,3-a]pyridine | Phenylpiperazine-propyl | Byproduct with potential off-target effects |
Key Observations :
- The target compound’s cyclopropylbenzoyl group reduces structural similarity to phenylpiperazine-containing impurities, minimizing cross-reactivity in assays .
- Piperidine acylation in the target compound may reduce basicity compared to propyl-linked piperazine impurities, altering pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
